molecular formula C8H7BrF3N3S B12996783 N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No.: B12996783
M. Wt: 314.13 g/mol
InChI Key: BAPGMPROSSEMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a high-purity chemical compound supplied for scientific research and development. This complex organic molecule features both bromine and trifluoromethyl functional groups, which are known to significantly influence a compound's physicochemical properties and its interactions with biological systems . As a hydrazinecarbothioamide derivative, it serves as a versatile building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles, which are common scaffolds in medicinal chemistry . Compounds within this class are extensively investigated in scientific research for their potential biological activities. Recent studies on novel hydrazinecarbothioamide derivatives have demonstrated promising antimicrobial efficacy against a panel of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse chemical libraries. The mechanism of action for related bioactive compounds often involves interaction with specific enzymatic targets, potentially acting as an enzyme inhibitor or a ligand in biochemical assays, leading to various biological effects . This product is intended for research purposes in the fields of chemistry, biology, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrF3N3S

Molecular Weight

314.13 g/mol

IUPAC Name

1-amino-3-[4-bromo-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7BrF3N3S/c9-6-2-1-4(14-7(16)15-13)3-5(6)8(10,11)12/h1-3H,13H2,(H2,14,15,16)

InChI Key

BAPGMPROSSEMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • 4-Bromo-3-(trifluoromethyl)aniline is either commercially available or synthesized via selective halogenation and trifluoromethylation of aniline derivatives.
  • The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or cross-coupling reactions such as the Mizoroki–Heck reaction, which has been demonstrated for related trifluoromethylated aromatic compounds using palladium catalysis under mild conditions.

Synthesis of Hydrazinecarbothioamide Derivative

  • The key step involves the reaction of the substituted aniline with hydrazinecarbothioamide or its equivalent.
  • This reaction is generally carried out in polar solvents such as ethanol or aqueous ethanol mixtures, often with a catalytic amount of acid (e.g., acetic acid) to facilitate condensation.
  • The reaction conditions are mild, typically at room temperature or slightly elevated temperatures, to avoid decomposition of sensitive groups.
  • The hydrazinecarbothioamide moiety is introduced by nucleophilic attack of hydrazinecarbothioamide on the aromatic amine, forming the desired N-substituted hydrazinecarbothioamide.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization is performed using standard analytical techniques including melting point determination, IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Preparation of 4-bromo-3-(trifluoromethyl)aniline Electrophilic bromination/trifluoromethylation or Pd-catalyzed cross-coupling DMF or DMSO 80–110 °C 4–20 h Variable (typically 70–90%) Use of Pd(OAc)2 catalyst and tetrabutylammonium salts enhances selectivity
Reaction with hydrazinecarbothioamide Hydrazinecarbothioamide, catalytic acetic acid Ethanol/water (50%) Room temp to 50 °C 2–6 h 75–85% Mild acidic conditions favor condensation without side reactions
Purification Recrystallization Ethanol or ethyl acetate Ambient - - Ensures high purity for biological testing

Research Findings and Optimization Notes

  • The presence of the trifluoromethyl group enhances the compound’s biological activity but can reduce nucleophilicity, requiring longer reaction times or slightly elevated temperatures for complete conversion.
  • Bromine substitution allows for further functionalization via cross-coupling reactions if needed.
  • Use of aqueous ethanol with a few drops of acetic acid has been shown to improve yields and purity by facilitating protonation and stabilization of intermediates during hydrazinecarbothioamide formation.
  • Alternative solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used for the initial aromatic substitution steps, especially when palladium-catalyzed cross-coupling is involved.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly without compromising yield or selectivity in related trifluoromethylated aromatic compounds.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Advantages Limitations
Aromatic Substitution Pd-catalyzed Mizoroki–Heck cross-coupling 1-Bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)2, nBu4NOAc 90 °C, 3–4 h High selectivity, scalable Requires Pd catalyst, sensitive to moisture
Hydrazinecarbothioamide Formation Condensation with hydrazinecarbothioamide Hydrazinecarbothioamide, acetic acid Room temp to 50 °C, 2–6 h Mild conditions, good yields Sensitive to strong acids or bases
Purification Recrystallization Ethanol, ethyl acetate Ambient High purity product Solvent choice critical for yield

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Biological Activities

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide exhibits notable biological activities that make it a candidate for various applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a potential lead compound for anticancer drug development.
  • Antimicrobial Properties : Research indicates that hydrazinecarbothioamides can exhibit antimicrobial effects against various bacterial strains, suggesting applications in developing new antibiotics.
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Anticancer Research : A study investigating the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Antimicrobial Studies : Research focused on the antimicrobial effects of this compound revealed significant inhibition against Gram-positive bacteria, suggesting its utility in developing new antibacterial therapies.
  • Enzyme Inhibition : A detailed investigation into the enzyme inhibition capabilities showed that this compound effectively inhibits certain metabolic enzymes, indicating potential applications in metabolic disease management.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural Features :

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl (–CF₃) and bromo (–Br) substituents enhance electrophilicity and influence binding interactions.
  • Spectral Data : Expected IR peaks include C=S stretching (~1243–1258 cm⁻¹) and NH vibrations (~3150–3319 cm⁻¹), consistent with hydrazinecarbothioamide derivatives .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Bromo-3-(trifluoromethyl)phenyl C₈H₇BrF₃N₃S 314.13 Not reported (hypothesized antiviral/Ras inhibition)
(Z)-N-(4-(Trifluoromethyl)phenyl)hydrazinecarbothioamide (Compound 27, Ev2) 4-(Trifluoromethyl)phenyl C₁₆H₁₁F₃N₄OS 364.34 Antiviral activity (HSV-1/2 inhibition)
Kobe0065 (Ev8) 3-Chloro-4-methylphenyl; 2,6-dinitro-4-(trifluoromethyl)phenyl C₁₅H₁₁ClF₃N₅O₄S 473.79 Ras-Raf binding inhibition
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide (Ev13) 4-Chloro-3-methoxyphenyl C₈H₁₀ClN₃OS 231.70 Not reported (structural analog)
(Z)-2-(1-Ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide (Ev4) 4-(Trifluoromethyl)phenyl; 5-fluoroindole C₁₈H₁₃F₄N₅OS 427.39 Potent antiviral activity

Substituent Effects on Reactivity and Activity

  • Halogen vs. For example, Kobe0065 (Ev8) uses chloro and nitro groups for Ras inhibition . – The trifluoromethyl (–CF₃) group enhances metabolic stability and electron-withdrawing effects, as seen in Compound 27 (Ev2) and the antiviral compound in .
  • Spectral Differences :

    • IR spectra of hydrazinecarbothioamides consistently show C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches . However, tautomeric forms (e.g., thione vs. thiol) in triazole derivatives (Ev1) alter spectral profiles, such as the absence of νS-H (~2500–2600 cm⁻¹) .
  • Biological Activity: Antiviral Activity: The compound in demonstrates that trifluoromethylphenyl derivatives coupled with indole moieties exhibit nanomolar inhibitory activity against HSV-1/2 . Enzyme Inhibition: Kobe0065’s nitro and chloro substituents contribute to its Ras-Raf binding inhibition, suggesting halogenated analogs may target protein-protein interactions .

Biological Activity

N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with carbon disulfide and hydrazine derivatives. The process generally includes the following steps:

  • Formation of Hydrazine Derivative : The starting material, 4-bromo-3-(trifluoromethyl)aniline, is reacted with hydrazine to form the corresponding hydrazone.
  • Thioamide Formation : The hydrazone is then treated with carbon disulfide to yield the thioamide derivative.

This synthetic route is crucial as it influences the compound's biological properties.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 20 to 40 µg/mL, indicating promising antibacterial efficacy compared to standard antibiotics like ceftriaxone .

2. Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Research indicates that it induces apoptosis in cancer cells, with IC50 values reported around 100 µM. This suggests that it may serve as a potential lead compound for anticancer drug development .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7100Induction of apoptosis
HeLa150Cell cycle arrest

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, with inhibition rates exceeding 70% at concentrations of 10 µg/mL .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • A study conducted by Roxana et al. revealed that this compound showed comparable antibacterial activity to established antibiotics, suggesting its potential use in treating resistant bacterial infections .
  • Another investigation focused on its cytotoxic effects against MCF-7 cells, showing significant alterations in cell morphology and viability upon treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromo-3-(trifluoromethyl)phenyl)hydrazinecarbothioamide, and how is structural purity confirmed?

  • Methodology : The compound is synthesized via condensation reactions between aryl isothiocyanates and hydrazine derivatives. For example, reacting 4-bromo-3-(trifluoromethyl)aniline with thiosemicarbazide under acidic conditions yields the target compound. Structural purity is confirmed using 1H NMR , 13C NMR , and LC-MS to verify molecular peaks (e.g., δ ~10 ppm for NH protons in NMR) and mass-to-charge ratios . Acid hydrolysis steps may be employed to remove protecting groups, as seen in related syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, NH groups) and carbon frameworks. For example, deshielded NH protons appear as singlets near δ 10.15–10.18 ppm .
  • FTIR : Confirms functional groups (e.g., C=S stretch ~1200–1250 cm⁻¹, N-H bend ~1500–1600 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Approach : Solubility is enhanced using polar aprotic solvents (e.g., DMSO) or buffered solutions. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light conditions. Analytical HPLC tracks degradation products over time .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Computational Workflow :

Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and redox behavior.

Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

  • Reference: DFT frameworks like the Colle-Salvetti correlation-energy formula validate electronic structure predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

  • Troubleshooting :

  • Assay standardization : Control variables like cell passage number, serum batch, and incubation time.
  • Orthogonal assays : Cross-validate using pull-down assays (e.g., Ras-Raf binding inhibition ) and apoptosis markers (e.g., caspase-3 activation).
  • Metabolic stability checks : Use liver microsomes to rule out rapid compound degradation .

Q. How do substituent modifications (e.g., bromo vs. chloro, trifluoromethyl position) impact pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Bromo substitution : Enhances halogen bonding with target proteins (e.g., kinase active sites).
  • Trifluoromethyl position : Meta-substitution improves steric compatibility in hydrophobic pockets. Comparative studies with analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazinecarbothioamide show reduced potency, highlighting bromine’s role .

Q. What electrochemical methods are suitable for studying redox-active derivatives of this compound?

  • Electroanalytical Techniques :

  • Cyclic voltammetry (CV) : Identifies oxidation/reduction peaks (e.g., thiol/disulfide transitions).
  • Square-wave voltammetry (SWV) : Detects nanomolar concentrations in biological matrices. Modified carbon nanotube electrodes (e.g., 2PHC paste electrodes) enhance sensitivity for epinephrine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.